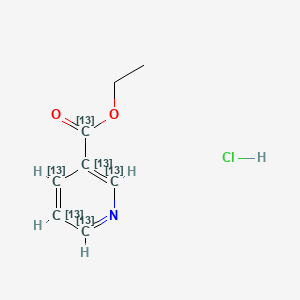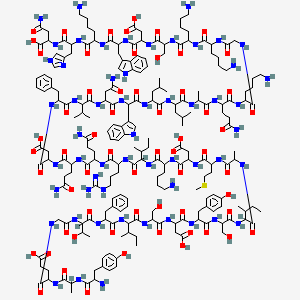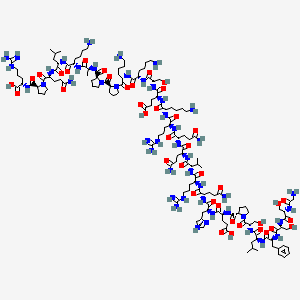
Nicotinato de Etilo-1,2',3',4',5',6'-13C6 Sal de Clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is a stable isotope-labeled compound. It is a derivative of nicotinic acid, where the carbon atoms in the nicotinic acid moiety are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for studying metabolic pathways, environmental pollutant standards, and as a chemical reference for identification and quantification.
Aplicaciones Científicas De Investigación
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is widely used in scientific research, including:
Chemistry: Used as a chemical reference for identification and quantification in analytical chemistry.
Biology: Employed in metabolic studies to trace metabolic pathways using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Used as an environmental pollutant standard for detecting pollutants in air, water, soil, and food.
Mecanismo De Acción
Target of Action
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt, also known as ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride, is a stable isotope-labeled compound .
Mode of Action
It is known that stable isotope-labeled compounds are often used in metabolic research to study metabolic pathways in vivo in a safe manner .
Biochemical Pathways
Stable isotope-labeled compounds like Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt allow researchers to study metabolic pathways in vivo .
Pharmacokinetics
Its solubility in dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability .
Result of Action
It is known that stable isotope-labeled compounds are used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt. For instance, it is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . The compound should be stored at -20°C under an inert atmosphere for optimal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt involves the esterification of nicotinic acid with ethanol, followed by the introduction of carbon-13 isotopes. The reaction typically occurs under acidic conditions with a catalyst to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where nicotinic acid is reacted with ethanol in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the pure ester. The final step involves converting the ester to its hydrochloride salt form by adding hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl nicotinate alcohol.
Substitution: Various substituted nicotinic acid esters.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Nicotinate: The non-labeled version of the compound.
Nicotinic Acid: The parent compound without the ester group.
Methyl Nicotinate: A similar ester with a methyl group instead of an ethyl group.
Uniqueness
Ethyl Nicotinate-1,2’,3’,4’,5’,6’-13C6 Hydrochloride Salt is unique due to its stable isotope labeling, which allows for precise tracing in metabolic studies. This feature distinguishes it from other similar compounds and makes it highly valuable in research applications.
Propiedades
IUPAC Name |
ethyl (2,3,4,5,6-13C5)pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h3-6H,2H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,8+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWSUZCAGACMEU-SYWPSRQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747767 |
Source


|
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346604-87-2 |
Source


|
| Record name | Ethyl (~13~C_5_)pyridine-3-(~13~C)carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)


![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1139754.png)



![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)

